4-iodo-6-methoxy-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Medicinal Chemistry
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and drug discovery. mdpi.comijrpr.comresearchgate.net This "privileged" structure is prevalent in a vast array of natural products and synthetic molecules, demonstrating a wide spectrum of biological activities. ijrpr.comresearchgate.net Its versatility allows it to interact with numerous biological targets, making it a frequent starting point for the development of new therapeutic agents. nih.gov
Indole derivatives have been successfully developed into drugs for a multitude of conditions, targeting everything from cancer and infectious diseases to inflammatory disorders and neurological conditions. mdpi.comijrpr.comnih.gov Their ability to serve as a framework for diverse molecular interactions underpins their continued importance in the quest for novel medicines. ijrpr.com The structural flexibility of the indole ring system enables chemists to design compounds with specific properties to engage with various biological systems, highlighting its role as a valuable pharmacophore. nitw.ac.in
| Therapeutic Area | Examples of Indole-Based Mechanisms/Targets | Significance in Drug Discovery |
|---|---|---|
| Anticancer | Tubulin polymerization inhibition, protein kinase inhibition, histone deacetylase (HDAC) inhibition. mdpi.com | Offers pathways to combat drug-resistant cancer cells. mdpi.comnih.gov |
| Antimicrobial | Disruption of bacterial cell processes. | Provides a scaffold for developing new agents against resistant pathogens. nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. ijrpr.com | Potential for treating chronic inflammatory diseases. mdpi.com |
| Neurodegenerative Diseases | Interaction with receptors in the central nervous system. mdpi.com | Aids in the design of treatments for conditions like Alzheimer's disease. researchgate.net |
Overview of Halogenated and Methoxy-Substituted Indoles in Contemporary Academic Research
The addition of halogen atoms (such as iodine) and methoxy (B1213986) groups to the indole scaffold significantly influences its chemical and biological properties. These substitutions are a common strategy in medicinal chemistry to fine-tune the characteristics of a molecule.
Halogenated Indoles: Halogenation is a powerful tool for modifying a molecule's pharmacokinetic and pharmacodynamic profile. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, iodine-mediated strategies have been developed for the selective functionalization of indoles, leading to novel molecular frameworks with potential biological applications. nitw.ac.in While not always enhancing potency, the introduction of halogens remains a promising approach in the design of new inhibitors for enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov The use of environmentally friendly halogenation methods is also an active area of research. nih.gov
Methoxy-Substituted Indoles: Methoxy groups (-OCH₃) are electron-donating groups that can increase the electron density of the indole ring, thereby altering its reactivity. chim.it This modification is found in many naturally occurring indoles and can be crucial for their biological activity. chim.itmdpi.com For example, the position of a methoxy group on the indole ring can be essential for cytotoxic activity against cancer cell lines. chim.itmdpi.com Research has shown that methoxy-substituted indoles are investigated for a wide range of applications, from antitumor agents to materials for organic electronics. chim.itrsc.org The synthesis of various methoxyindoles is a key focus for creating diverse molecular structures with novel properties. chim.it
| Substitution Type | Effect on Indole Scaffold | Research Application Examples |
|---|---|---|
| Halogenation (e.g., Iodination) | Alters lipophilicity, metabolic stability, and binding interactions. Can influence reaction pathways for further synthesis. nitw.ac.innih.gov | Design of enzyme inhibitors, development of novel synthetic methodologies. nih.govnih.gov |
| Methoxylation | Increases electron density, modifies chemical reactivity, and can be critical for biological function. chim.it | Development of anticancer agents, creation of new materials for organic electronics. chim.itrsc.org |
Current Research Landscape Pertaining to 4-Iodo-6-methoxy-1H-indole and its Structural Analogues
Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, its existence as a chemical entity is confirmed by its availability from various chemical suppliers, indicating its use as a building block or intermediate in organic synthesis. chemicalbook.comchemicalbook.comlookchem.com The research landscape can be understood by examining studies on its structural analogues, which are molecules with similar core structures and substitutions.
Research on related compounds, such as 4,6-dimethoxy-1H-indole, demonstrates the utility of this substitution pattern. For example, derivatives of 4,6-dimethoxy-1H-indole have been synthesized and investigated for their potential as antibacterial and antitumor agents, with some showing strong activity against breast cancer cell lines (MCF-7). samipubco.comresearchgate.netresearchgate.net
Furthermore, studies on other iodo- and methoxy-substituted indoles and related phenylalkylamines highlight the importance of these specific functional groups. For instance, the iodo-substituent is found in a number of psychoactive agents and is considered pivotal in serotonin receptor research. acs.org Methoxy-substituted indoles, such as 4-methoxyindole and 6-methoxyindole (B132359), are common subjects of synthetic and reactivity studies. chemicalbook.comnih.govnih.govacs.org The current landscape suggests that this compound is a valuable, albeit niche, chemical intermediate. Its potential lies in its utility for constructing more complex molecules where the iodo- group can be used for further chemical reactions (e.g., cross-coupling reactions) and the methoxy group can influence the electronic properties and biological activity of the final product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJOGUEZOBWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646336 | |
| Record name | 4-Iodo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-43-4 | |
| Record name | 4-Iodo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Iodo 6 Methoxy 1h Indole and Its Derivatives
Regioselective Iodination Strategies
Achieving regioselective C4-iodination of the indole (B1671886) nucleus, particularly in the presence of an activating methoxy (B1213986) group at the C6 position, presents a considerable synthetic challenge. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position, followed by C2 and C5. Therefore, specialized strategies are required to direct iodination to the less reactive C4 position.
Direct C4-Iodination Approaches for Indole Systems
Direct iodination of the indole C4-H bond is a desirable yet challenging transformation. Traditional electrophilic iodination methods often lack the necessary regioselectivity. However, recent advancements have provided more controlled approaches. For instance, the choice of iodinating agent and reaction conditions can influence the site of substitution. While direct C4 iodination of 6-methoxyindole (B132359) itself is not extensively documented, related studies on other indole systems offer valuable insights. For example, the use of specific reagent systems can favor C4 functionalization, though this often requires the presence of a directing group. researchgate.net
Directing Group Assisted Iodination at Specific Indole Positions
The use of directing groups has become a paramount strategy for achieving regioselective C-H functionalization on the indole's benzenoid ring. rsc.orgrsc.org These groups, typically installed at the N1 or C3 position, coordinate to a metal catalyst and direct the functionalization to a specific ortho-position.
For C4-iodination, a directing group at the C3 position is commonly employed. rsc.org Groups such as amides, ketones, or aldehydes can effectively steer the iodinating species to the C4 position. rsc.orgacs.org For example, a pivaloyl group at C3 has been shown to direct arylation to the C4 position. nih.gov Similarly, a formyl group at C3, in conjunction with a transient directing group like glycine (B1666218), has been utilized for C4-arylation under palladium catalysis, a strategy that could potentially be adapted for iodination. nih.gov The directing group can often be removed after the desired functionalization, providing access to the C4-iodinated indole.
A notable example of directing group strategy involves the use of a P(O)tBu2 group on the indole nitrogen, which has been shown to direct C-H functionalization to the C7 and C6 positions. dp.tech While not directly applicable to C4-iodination, this highlights the power of directing groups in overcoming the inherent reactivity patterns of the indole ring.
Transition Metal-Catalyzed C-H Activation and Iodination Protocols
Transition metal catalysis has revolutionized C-H functionalization, enabling the selective transformation of previously inert C-H bonds. researchgate.netnih.gov Catalysts based on palladium, rhodium, and ruthenium have been extensively used for the C-H functionalization of indoles. rsc.orgrsc.orgnih.gov
These catalytic systems often operate in conjunction with directing groups to achieve high regioselectivity. rsc.orgresearchgate.net For instance, ruthenium(II) catalysis with a 3-formyl directing group has been used for C4-alkenylation. rsc.org Palladium-catalyzed C4-arylation of 3-pivaloylindoles has also been reported, utilizing aryl iodides as the coupling partners. rsc.org While direct C4-iodination via this method is less common, the principles can be extended. A plausible approach would involve a palladium-catalyzed C-H activation at the C4 position, facilitated by a directing group, followed by a reaction with an iodine source. Recent developments have even explored the use of transient directing groups, which are formed in situ, simplifying the synthetic sequence. acs.org
| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Reference |
| [PdCl2(PPh3)2] / Ag2O | 3-pivaloyl | C4 | Arylation | rsc.org |
| Ru(II) / Cu(OAc)2·H2O | 3-formyl | C4 | Alkenylation | rsc.orgacs.org |
| Rh(III) | 3-trifluoroacetyl | C4 | Alkenylation | rsc.org |
| Pd(OAc)2 / Glycine (TDG) | 3-formyl | C4 | Arylation | nih.gov |
Synthesis of the Methoxy-Substituted Indole Core
The construction of the 6-methoxyindole scaffold is a critical prerequisite for the synthesis of 4-iodo-6-methoxy-1H-indole. Several classical and modern named reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.
Adaptations of the Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole ring. rsc.org It involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. nih.gov To synthesize a 6-methoxyindole, a (4-methoxyphenyl)hydrazine (B1593770) would be reacted with a suitable carbonyl compound.
The reaction conditions, particularly the choice of acid catalyst, can significantly influence the outcome and can sometimes lead to the formation of unexpected regioisomers, an "abnormal" Fischer indole synthesis. nih.govnih.gov For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole. nih.govnih.gov This highlights the need for careful optimization of reaction conditions when dealing with substituted phenylhydrazones. Despite these challenges, the Fischer indole synthesis remains a powerful tool, and its application has been crucial in the total synthesis of numerous natural products containing the indole moiety. rsc.org
Modern Variants of Bischler-Möhlau and Hemetsberger Indole Syntheses
The Bischler-Möhlau indole synthesis provides a route to 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline. wikipedia.org For the synthesis of a 6-methoxyindole derivative, 4-methoxyaniline would be the starting aniline. This method has been used for the synthesis of various methoxy-substituted indoles. rsc.org However, the classical conditions are often harsh and can lead to low yields and unpredictable regioselectivity. wikipedia.org Modern modifications, such as the use of milder catalysts like lithium bromide or microwave irradiation, have improved the utility of this reaction. wikipedia.org
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is particularly useful as the starting azido (B1232118) esters can be readily prepared from the corresponding aryl aldehydes. researchgate.net To obtain a 6-methoxyindole derivative, one would start with a 4-methoxybenzaldehyde. The reaction is known for its generally good yields, although the stability of the azide (B81097) starting material can be a concern. wikipedia.org This synthetic route has been successfully employed in the preparation of various substituted indoles, including those with methoxy groups. chim.it
| Indole Synthesis Method | Key Reactants | Resulting Indole Substitution Pattern | Reference |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Variably substituted | rsc.orgnih.gov |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | 2-Aryl-indole | wikipedia.orgrsc.org |
| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylate | wikipedia.orgresearchgate.net |
Green Chemistry Principles in Indole Core Synthesis
The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. umb.edu These principles encourage the use of environmentally benign solvents, catalysts, and reaction conditions to enhance safety and sustainability. acs.org Key aspects of green chemistry applied to indole synthesis include atom economy, energy efficiency, and the use of renewable feedstocks. umb.eduacs.org
Modern synthetic methods for indoles often employ strategies that align with these green principles. For instance, the use of water as a solvent in multicomponent reactions for preparing 3-substituted indoles is a significant advancement. openmedicinalchemistryjournal.com This approach, often facilitated by catalysts like Cu(PPh3)Cl, offers an environmentally friendly alternative to traditional organic solvents. openmedicinalchemistryjournal.com Furthermore, catalyst-free and solvent-free conditions, sometimes promoted by agents like polyethylene (B3416737) glycol 400, provide a rapid and selective pathway to indole derivatives. openmedicinalchemistryjournal.com
Microwave-assisted synthesis represents another green methodology that has been successfully applied to the preparation of indole derivatives. This technique often leads to shorter reaction times, higher yields, and can be performed under solvent-free conditions, thereby minimizing waste. openmedicinalchemistryjournal.com For example, the regioselective synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles via a microwave-irradiated Fischer process demonstrates the efficiency of this approach. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The development of solid acid catalysts, such as cellulose (B213188) sulfuric acid, which are non-hygroscopic and reusable, further contributes to the green synthesis of indoles by simplifying work-up procedures and reducing catalyst waste. openmedicinalchemistryjournal.com
An example of a green synthetic method is the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols. acs.org This method utilizes ethyl acetate (B1210297) as a solvent, is performed at room temperature with a short reaction time, and employs molecular iodine, all of which are consistent with green chemistry principles. acs.org
Convergent and Divergent Synthesis for Integrated Substituents
Convergent and divergent synthetic strategies offer powerful tools for the efficient construction of complex molecules like polysubstituted indoles from simpler, strategically functionalized precursors. A divergent approach, in particular, allows for the generation of a library of related compounds from a common intermediate. acs.org
A key example is the synthesis of a central methoxy-pyrroloiminoquinone (PIQ) intermediate, which can be selectively functionalized at different positions to yield a variety of natural products. acs.org This highlights the power of a divergent strategy in accessing diverse molecular architectures from a single precursor. acs.org
Strategies for the Strategic Introduction of Methoxy and Iodo Moieties
The introduction of methoxy and iodo groups onto the indole scaffold is a critical step in the synthesis of this compound and its analogs. The positions of these substituents significantly influence the molecule's properties and reactivity. chim.it
The synthesis of methoxy-substituted indoles often begins with commercially available materials like di- and trimethoxyaniline derivatives. chim.it Classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for constructing the methoxy-activated indole core. chim.itrsc.org For instance, the Fischer-Borsche method can be used to synthesize tetrahydrocarbazoles from (3-methoxy)phenylhydrazine, which can then be oxidized to the corresponding carbazole. rsc.org
The introduction of an iodine atom at the C4 position of the indole ring can be achieved through regioselective halogenation. researchgate.net One effective method involves the chloromercuration of N-p-toluenesulfonyl indoles, followed by iodination. researchgate.net Alternatively, direct iodination of the indole nucleus can be challenging due to the electron-rich nature of the ring system, often leading to polysubstitution. However, directed C-H functionalization using a palladium catalyst system allows for the selective introduction of iodoarenes at the C4 position of free (NH) indoles bearing a directing group at the C3 position. nih.gov A straightforward approach for the synthesis of 3-iodo-6-methoxy-1H-indole-2-carbonitrile involves the direct iodination of 6-methoxy-1H-indole-2-carbonitrile using potassium hydroxide (B78521) and iodine in DMF. mdpi.comresearchgate.net
A synthetic route to a key iodoaniline building block for a Larock indole synthesis involves regioselective iodination with iodine monochloride under biphasic conditions. acs.org This iodoaniline can then be used to construct the indole core with the iodine atom in the desired position. acs.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6-methoxy-1H-indole-2-carbonitrile | KOH, I2, DMF, rt | 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | 81% | mdpi.com |
| N-p-toluenesulfonyl indoles | 1. HgCl2, 2. I2 | 4-Iodo-N-p-toluenesulfonyl indoles | N/A | researchgate.net |
| 2-Amino-3-nitrophenol | Multiple steps including Sonogashira coupling | Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | N/A | rsc.org |
Sequential Functionalization Routes Towards Poly-substituted Indoles
The synthesis of poly-substituted indoles often relies on sequential functionalization strategies, where substituents are introduced in a stepwise manner. Cross-coupling reactions are particularly powerful tools in this context, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. mdpi.com
For instance, the iodine atom at the C3 position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives is reactive in various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents at this position, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com
Directed C-H functionalization is another key strategy for the sequential modification of the indole core. nih.gov By employing a suitable directing group, specific C-H bonds can be activated for functionalization. For example, 3-formyl- and 3-keto-substituted free (NH) indoles can be selectively arylated at the C4-position with iodoarenes using a palladium catalyst. nih.gov Interestingly, in some cases, this C4-arylation can be followed by a migration of the C3-substituent to the C2-position, leading to further diversification. nih.gov
The Larock indole synthesis is a versatile method for constructing polysubstituted indoles from o-haloanilines and alkynes. acs.orgnih.gov This reaction can be used to create a diverse array of substitution patterns on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. nih.gov
| Indole Derivative | Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Heck Coupling | Olefins, KOAc, n-Bu4NCl, Pd(OAc)2, DMF, 80°C | 3-Substituted 2-cyanoindoles | 81-92% | mdpi.com |
| 1H-Indole-3-carbaldehyde | C-H Arylation | 1-Bromo-4-iodobenzene, Pd catalyst | 4-(4-Bromophenyl)-1H-indole-3-carbaldehyde | 86% | nih.gov |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | N-Benzylation | NaH, Benzyl (B1604629) bromide, DMF | 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | 92% | mdpi.comresearchgate.net |
Stereoselective and Asymmetric Synthesis of Related Indole Derivatives
The development of stereoselective and asymmetric methods for the synthesis of indole derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. oup.com Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective construction of chiral indole-containing molecules. oup.comsioc-journal.cn
One notable example is the use of chiral phosphoric acid catalysts in multicomponent coupling reactions of indoles, nitrodiazoesters, and anilines to produce chiral glycine derivatives. rsc.org Similarly, the asymmetric Pictet-Spengler reaction, catalyzed by chiral thioureas, can be employed for the synthesis of complex indole alkaloids with high enantioselectivity. oup.com
The thia-Pictet-Spengler reaction of indoles bearing N-tethered thiols with vinylogous thiocarbonates provides a stereoselective route to N-fused thiazinoindole derivatives. researchgate.net This metal-free transformation offers an efficient pathway to complex heterocyclic systems. researchgate.net
Furthermore, the introduction of a hydroxymethyl group at the C2-position of the indole ring creates a versatile platform molecule, 2-indolylmethanol. sioc-journal.cn These molecules can participate in a variety of catalytic asymmetric reactions, acting as either electrophiles or nucleophiles, to generate a wide range of chiral indole derivatives. sioc-journal.cn The development of such platform molecules provides a powerful strategy for the efficient and highly enantioselective synthesis of complex chiral structures. sioc-journal.cn
| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |
| Asymmetric Pictet-Spengler | Chiral thiourea | (+)-Peganumine | 92% ee | oup.com |
| Multicomponent Coupling | Chiral BINOL-based phosphoric acid | Chiral glycine derivatives | N/A | rsc.org |
| Thia-Pictet-Spengler | Metal-free | N-fused thiazinoindole derivatives | Stereoselective | researchgate.net |
| Asymmetric Michael Addition | [Ru] and squaramide | 3,3'-Bis(indole) derivatives | N/A | rsc.org |
Reactivity and Derivatization Chemistry of 4 Iodo 6 Methoxy 1h Indole
Cross-Coupling Reactions at the C4-Position of the Indole (B1671886) Nucleus
The carbon-iodine bond at the C4-position of 4-iodo-6-methoxy-1H-indole is a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted indole derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C4-position.
The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like sodium carbonate or cesium fluoride (B91410). thieme-connect.demdpi.com The choice of base and solvent system can be crucial for achieving high yields and clean reactions. thieme-connect.de For instance, a study demonstrated the successful coupling of a related 3-iodo-5-methoxyindole with 4-dimethylaminobenzeneboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a DME/water mixture, affording the desired 3-aryl indole in good yield. thieme-connect.de Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, often leading to significantly reduced reaction times. mdpi.comacs.org
The scope of the Suzuki-Miyaura coupling with this compound is broad, tolerating a variety of boronic acids, including those with electron-donating and electron-withdrawing groups. mdpi.com This versatility allows for the synthesis of a diverse library of 4-aryl-6-methoxy-1H-indoles, which are valuable scaffolds in drug discovery. nih.govpreprints.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Phenyl-6-methoxy-1H-indole | Good | preprints.org |
| 2-Naphthylboronic acid | PdCl₂(dppf) | CsF | Toluene/Water | 4-(2-Naphthyl)-6-methoxy-1H-indole | 90 | mdpi.commdpi-res.com |
| Pyrimidinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 4-(Pyrimidinyl)-6-methoxy-1H-indole | Moderate to Excellent | mdpi-res.com |
Sonogashira Coupling for Carbon-Carbon Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. libretexts.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl moieties at the C4-position of this compound, which can serve as versatile intermediates for further transformations. nih.gov
The standard Sonogashira reaction conditions involve a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). nih.govmdpi.com The reaction is often carried out under mild conditions, including room temperature. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
The electronic nature of the substituents on the coupling partners can influence the reaction outcome. beilstein-journals.org For this compound, the electron-donating methoxy (B1213986) group can affect the reactivity of the aryl iodide. The reaction has been successfully applied to a variety of terminal alkynes, including both aromatic and aliphatic derivatives, to generate a library of 4-alkynyl-6-methoxy-1H-indoles. nih.gov
Table 2: Sonogashira Coupling of 4-Iodoindoles with Terminal Alkynes
| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(Phenylethynyl)-6-methoxy-1H-indole | Good | mdpi.comresearchgate.net |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N / DBU | DMF | 4-((Trimethylsilyl)ethynyl)-6-methoxy-1H-indole | N/A | chim.it |
Stille Coupling, Heck Reactions, and Related Cross-Couplings
Beyond Suzuki and Sonogashira couplings, the C4-iodo group of this compound can participate in other important cross-coupling reactions, including Stille and Heck reactions. mdpi.com
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. While effective, the toxicity of organotin reagents has led to a decrease in its use compared to other methods. Nevertheless, it remains a valuable tool for specific C-C bond formations. acs.org
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. cdnsciencepub.com This reaction allows for the introduction of vinyl groups at the C4-position of the indole ring. For instance, the Heck reaction of a related 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile with various olefins in the presence of Pd(OAc)₂, KOAc, and n-Bu₄NCl in DMF afforded the corresponding 3-alkenyl derivatives in excellent yields. mdpi.com
These cross-coupling reactions significantly expand the synthetic toolbox for modifying the this compound scaffold, enabling the creation of complex molecules with diverse functionalities. mdpi.comresearchgate.net
Other Transition Metal-Catalyzed Cross-Coupling Reactions
The reactivity of the C4-iodo bond is not limited to palladium catalysis. Other transition metals can also be employed to facilitate various transformations. For example, iron-catalyzed Sonogashira-type couplings have been reported as a more sustainable alternative to palladium-based systems. beilstein-journals.org
Furthermore, the Larock indole synthesis, a palladium-catalyzed annulation reaction, has been utilized in the synthesis of complex indole alkaloids starting from substituted 2-iodoanilines, demonstrating the utility of the carbon-iodine bond in constructing the indole core itself. rsc.org These alternative methods highlight the continuous development of new catalytic systems for the functionalization of iodoindoles.
Functionalization of the Indole Nitrogen (N1)
The indole nitrogen (N1) is another key site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the electronic properties and biological activity of the indole scaffold.
N-Acylation Reactions for Diverse Derivatives
N-acylation is a common and straightforward method for functionalizing the indole nitrogen. This reaction typically involves the deprotonation of the N-H bond with a base, followed by reaction with an acylating agent.
Common bases used for this purpose include sodium hydride (NaH) and sodium tert-butoxide (tBuONa). nih.gov The choice of base and solvent can influence the reaction efficiency. Acyl chlorides are frequently used as the acylating agents, leading to the formation of N-acylindoles. nih.gov This method has been employed to synthesize a series of N-acylated indole alkanoic acids, which are analogues of the non-steroidal anti-inflammatory drug indomethacin (B1671933). nih.gov The reaction is generally high-yielding and tolerates a variety of substituents on both the indole ring and the acyl chloride. nih.govresearchgate.net
The resulting N-acyl group not only serves as a point of diversification but can also act as a protecting group for the indole nitrogen, preventing unwanted side reactions in subsequent synthetic steps. jst.go.jp
Table 3: N-Acylation of Indoles
| Indole Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Benzoyl chloride | NaH | DMF | 1-Benzoyl-4-iodo-6-methoxy-1H-indole | Good | nih.gov |
| This compound | Acetyl chloride | tBuONa | THF | 1-Acetyl-4-iodo-6-methoxy-1H-indole | Good | nih.gov |
N-Alkylation and Sulfonylation for Structural Diversification
The nitrogen atom of the indole ring in this compound is a key site for structural modification. N-alkylation and N-sulfonylation reactions are fundamental transformations that not only protect the indole nitrogen but also introduce a wide range of functional groups, enabling the synthesis of diverse derivatives.
N-Alkylation: The alkylation of the indole nitrogen typically proceeds via deprotonation with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent. Common protocols for N-alkylation of indoles involve a two-step process: formation of the indole anion with a strong base, followed by reaction with an alkylating agent like methyl iodide or benzyl (B1604629) bromide. google.com For instance, the N-benzylation of a related substrate, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, has been successfully achieved using benzyl bromide in the presence of a base, yielding the corresponding 1-benzyl derivative in high yield. nih.govmdpi.com This demonstrates the feasibility of introducing benzyl groups and, by extension, other alkyl substituents onto the nitrogen of the this compound core.
N-Sulfonylation: Similarly, N-sulfonylation involves the reaction of the indolide anion with a sulfonyl chloride, such as tosyl chloride or mesyl chloride. This reaction yields N-sulfonylated indoles, which are valuable intermediates in organic synthesis. The resulting electron-withdrawing sulfonyl group modifies the reactivity of the indole ring and can serve as a directing group in subsequent functionalization reactions.
These N-functionalization strategies are crucial for creating a library of this compound derivatives with tailored properties, serving as precursors for more complex molecular architectures.
Reactivity at the C2 and C3 Positions of the Indole Ring System
The pyrrole (B145914) moiety of the indole nucleus is electron-rich, making the C2 and C3 positions susceptible to various chemical transformations. nih.gov
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, with a strong preference for substitution at the C3 position. chim.it This regioselectivity is governed by the ability of the indole nitrogen to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction. For this compound, the electron-donating nature of both the nitrogen atom and the 6-methoxy group further activates the ring system towards electrophilic attack.
A classic example of this reactivity is the Vilsmeier-Haack reaction , which is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgambeed.com When applied to 6-methoxyindole (B132359) derivatives, this reaction regioselectively introduces a formyl group (-CHO) at the C3 position to produce the corresponding indole-3-carbaldehyde. This high regioselectivity makes the Vilsmeier-Haack reaction a reliable tool for introducing a key functional handle onto the this compound scaffold.
Another important EAS reaction is Friedel-Crafts acylation , which introduces an acyl group onto the indole ring. nih.gov While C3 is the kinetically favored position, the reaction conditions can influence the outcome. For certain N-substituted indoles, acylation can be directed to other positions. For example, Friedel-Crafts acylation of methyl 1-methoxyindole-3-carboxylate with chloroacetyl chloride and AlCl₃ resulted in substitution at the C5 and C6 positions of the benzene (B151609) ring portion of the indole. clockss.org However, for N-unsubstituted indoles like this compound, electrophilic attack is overwhelmingly directed to the C3 position.
The general reactivity pattern for electrophilic substitution on this compound is summarized in the table below.
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | This compound-3-carbaldehyde |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | C3 | 3-Acyl-4-iodo-6-methoxy-1H-indole |
Direct C-H Functionalization Strategies
In recent years, transition metal-catalyzed direct C-H functionalization has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov For indoles, most C-H activation reactions occur at the nucleophilic C2 or C3 positions. nih.gov
Strategies for regioselective functionalization often employ directing groups. A directing group installed on the indole nitrogen can facilitate selective C-H activation at the C2 position. nih.govdiva-portal.org Conversely, a directing group at the C3 position can be used to steer functionalization towards the C2 or C4 positions. nih.gov
Metal-free approaches for C-H functionalization have also been developed. For example, a cesium carbonate/oxone®-mediated C3-alkylation of various indoles, including 5-methoxyindole, with heteroaryl-substituted methyl alcohols has been reported. chemrxiv.org This method proceeds via a hydrogen autotransfer-type mechanism and demonstrates broad functional group tolerance. chemrxiv.org Given this precedent, a similar strategy could likely be applied to this compound for direct C3-alkylation.
Palladium-catalyzed C-H arylation of free (NH) indoles with a directing formyl group at the C3 position has been shown to yield C4-arylated products. acs.org This highlights how a substituent at C3 can direct functionalization to the otherwise less reactive benzene portion of the indole ring.
Multicomponent Reactions (MCRs) Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org Indole scaffolds are frequently utilized in MCRs to produce libraries of biologically interesting compounds. rsc.orgarkat-usa.org
The this compound scaffold can be incorporated into MCRs, typically after a simple functional group transformation. As established, Vilsmeier-Haack formylation readily converts this compound into its 3-carbaldehyde derivative. This aldehyde is an ideal component for several well-known MCRs.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com Indole-3-carbaldehydes are effective substrates in the Ugi reaction, allowing for the synthesis of complex peptide-like structures containing the indole core. science.org.ge Thus, this compound-3-carbaldehyde is a prime candidate for this reaction.
Similarly, the Passerini three-component reaction involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. organic-chemistry.org This reaction also provides a straightforward pathway to incorporate the this compound framework into diverse molecular structures. nih.gov
The table below illustrates how this compound can be used in these powerful synthetic reactions.
| Initial Scaffold | Transformation | MCR Component | Multicomponent Reaction | Product Class |
| This compound | Vilsmeier-Haack Formylation | This compound-3-carbaldehyde | Ugi Reaction | α-Acylamino Amides |
| This compound | Vilsmeier-Haack Formylation | This compound-3-carbaldehyde | Passerini Reaction | α-Acyloxy Carboxamides |
Application of Radical Cascade Reactions in Indole Derivatization
Radical cascade reactions are powerful processes that allow for the formation of multiple chemical bonds in a single step, often leading to the rapid construction of complex polycyclic systems. The iodine atom on the C4 position of this compound makes it an excellent substrate for initiating such cascades. The carbon-iodine bond can be homolytically cleaved using radical initiators (e.g., AIBN with a tin hydride) or through photoredox catalysis to generate an aryl radical.
This highly reactive aryl radical can then participate in a variety of transformations. A common and effective strategy involves an intramolecular cyclization. For this to occur, a suitable radical acceptor must be present elsewhere on the molecule. A typical approach would involve first N-alkylating the indole with a group containing a double or triple bond, such as an allyl or propargyl group.
Following the generation of the C4-centered radical, an intramolecular 5-exo-trig or 6-exo-trig cyclization onto the pendant unsaturated group would occur. The resulting alkyl radical can then be trapped by a hydrogen atom donor or participate in further reactions, completing the cascade. This strategy allows for the efficient synthesis of novel, fused polycyclic indole derivatives that would be challenging to access through other synthetic routes.
Mechanistic Investigations in the Chemistry of 4 Iodo 6 Methoxy 1h Indole
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthetic utility of 4-iodo-6-methoxy-1H-indole is largely predicated on the reactivity of the iodine substituent at the C4-position and the influence of both the iodo and methoxy (B1213986) groups on the indole (B1671886) core. Mechanistic studies of reactions involving this compound are crucial for understanding and predicting its chemical behavior, enabling the strategic design of synthetic routes to more complex molecules.
The regioselectivity of reactions involving this compound is primarily dictated by the electronic properties of the substituents and the inherent reactivity of the indole ring. In electrophilic substitution reactions, the indole nucleus is electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for attack. chim.it However, the directing effects of the existing substituents on the benzene (B151609) ring portion of the indole can significantly influence the position of further functionalization.
The 6-methoxy group is a strong electron-donating group due to the +M (mesomeric) effect of the oxygen lone pair, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org In the context of the indole ring, this activating effect enhances the nucleophilicity of the C5 and C7 positions. Conversely, the 4-iodo substituent exerts a dual electronic effect: it is electron-withdrawing through its -I (inductive) effect but weakly electron-donating through its +M effect. The inductive effect generally deactivates the ring towards electrophilic attack.
In the case of electrophilic substitution on this compound, the powerful activating effect of the 6-methoxy group would be expected to dominate. This would direct incoming electrophiles primarily to the C5 and C7 positions. For instance, in the direct iodination of indoles, a C4-methoxy substituent has been observed to direct iodination to the C7 position. sci-hub.se This suggests that in this compound, electrophilic attack would likely favor the C5 or C7 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.
Stereoselectivity becomes a key consideration when the functionalization of this compound leads to the formation of new chiral centers. For example, in reactions involving the pyrrole (B145914) ring, such as additions to the C2-C3 double bond, or in transition metal-catalyzed cross-coupling reactions at the C4-position with chiral partners, the stereochemical outcome is of paramount importance. While specific stereoselective studies on this compound are not extensively documented, general principles of stereocontrol in indole chemistry would apply. For instance, in catalytic asymmetric hydrogenations, the choice of a chiral catalyst can lead to the preferential formation of one enantiomer over another. researchgate.net Similarly, in diastereoselective reactions, the existing stereochemistry in a reactant can influence the formation of a new stereocenter.
The iodine atom at the C4-position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups at the C4-position.
Palladium-Catalyzed Reactions:
Palladium catalysis is widely employed for the functionalization of aryl halides, including iodoindoles. researchgate.net Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings are all applicable to substrates like this compound. nih.govmdpi.com
The general catalytic cycle for these reactions involves:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, or the palladium intermediate adds across an alkene (in the Heck reaction).
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.
The efficiency and outcome of these reactions can be influenced by the choice of palladium precursor, ligands, base, and solvent. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.
Copper-Catalyzed Reactions:
Copper catalysts are also effective for the functionalization of iodoindoles, often providing complementary reactivity to palladium. acs.orgnih.gov Copper-catalyzed reactions, such as the Ullmann condensation and Sonogashira coupling, can be used to form C-N, C-O, and C-C bonds. mdpi.com The mechanism of copper-catalyzed cross-coupling reactions is still a subject of debate but is generally believed to proceed through either a Cu(I)/Cu(III) or a non-redox pathway involving an intermediate cuprate (B13416276) species. In the context of this compound, copper catalysis offers a valuable alternative for introducing various functionalities, particularly in cases where palladium catalysts may be less effective or lead to undesired side reactions.
The following table summarizes some of the key transition metal-catalyzed reactions applicable to this compound:
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(0) complex |
| Heck | Alkene | C-C | Pd(0) complex |
| Sonogashira | Terminal alkyne | C-C | Pd(0)/Cu(I) cocatalyst |
| Buchwald-Hartwig | Amine/Alcohol | C-N/C-O | Pd(0) complex |
| Ullmann Condensation | Amine/Alcohol | C-N/C-O | Cu(I) salt |
Other Reagents:
Besides transition metals, other reagents can be used to mediate transformations of this compound. For example, N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used for further iodination of the indole ring, with the regioselectivity being influenced by the existing substituents. organic-chemistry.org
Understanding Electronic Effects of Iodo and Methoxy Substituents
The electronic properties of the iodo and methoxy substituents play a critical role in determining the aromaticity and reactivity of the this compound molecule.
The indole ring system is considered π-excessive, meaning it has a higher electron density than benzene, which contributes to its high reactivity towards electrophiles. The introduction of substituents can either enhance or diminish this reactivity.
The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. acs.org It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
The substituent constant, σ, is a measure of the electronic effect of a substituent and is specific to that substituent and its position on the ring (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. The reaction constant, ρ, is a measure of the sensitivity of a particular reaction to substituent effects.
While specific Hammett constants for substituents on the indole ring system have been studied, they can differ from those determined for the benzene ring due to the influence of the fused pyrrole ring. acs.org However, the general trends observed for benzene derivatives are often applicable.
The following table provides the standard Hammett constants (σ_m and σ_p) for the methoxy and iodo substituents on a benzene ring, which can be used to approximate their electronic influence on the 4- and 6-positions of the indole ring, respectively.
| Substituent | σ_m | σ_p | Electronic Effect |
| -OCH₃ | 0.12 | -0.27 | Electron-donating |
| -I | 0.35 | 0.18 | Electron-withdrawing |
Data sourced from standard Hammett constant tables.
The negative σ_p value for the methoxy group confirms its strong electron-donating character when in a para-like position relative to the reactive center. The positive σ values for the iodo group indicate its electron-withdrawing nature. In this compound, the 6-methoxy group would exert a strong activating effect, while the 4-iodo group would have a deactivating influence. The net effect on the reactivity of the benzene portion of the indole ring would be a balance of these two opposing effects, with the activating nature of the methoxy group generally being dominant.
Biological Activity and Pharmacological Research of 4 Iodo 6 Methoxy 1h Indole Derivatives
Anticancer and Cytotoxic Activities
Derivatives of methoxy- and iodo-substituted indoles have demonstrated considerable efficacy as anticancer agents, primarily through the inhibition of cancer cell growth and the induction of programmed cell death.
Research has shown that derivatives of 4-iodo-6-methoxy-1H-indole and structurally related compounds potently inhibit the proliferation of various human cancer cell lines. An iodo derivative of the potent antitumor agent 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole exhibited exceptional cytotoxic efficiency, with IC₅₀ values in the picomolar range against KB (human oral carcinoma), H460 (human lung cancer), and HT-29 (human colon adenocarcinoma) cell lines. chim.itmdpi.com
Similarly, meriolins, which are synthetic compounds based on a 7-azaindole (B17877) core (an analogue of indole), have shown significant cytotoxic potential. A novel derivative, meriolin 16, which incorporates a 4-methoxy-1H-pyrrolo[2,3-b]pyridine moiety, displayed high cytotoxicity in several leukemia and lymphoma cell lines. nih.gov Further studies on novel 4-alkoxy meriolin congeners revealed that six compounds exhibited IC₅₀ values in the nanomolar range against Jurkat (leukemia) and Ramos (lymphoma) cells. researchgate.net
Derivatives of 6,7-dibromo-4-methoxy-1H-indole have also been investigated. Suzuki-coupled aryl derivatives of this scaffold demonstrated potent anticancer activity, with IC₅₀ values below 1 µM against the MCF-7 breast cancer cell line. The antiproliferative activity of various indole (B1671886) derivatives is summarized in the table below.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| Iodo derivative of 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | KB, H460, HT-29 | Picomolar range | chim.itmdpi.com |
| Meriolin 16 (4-methoxy-7-azaindole derivative) | Jurkat, Ramos | Nanomolar range | nih.gov |
| 4-Alkoxy Meriolin Congeners | Jurkat, Ramos | Nanomolar range | researchgate.net |
| Suzuki-coupled aryl derivatives of 6,7-dibromo-4-methoxy-1H-indole | MCF-7 | < 1 µM | |
| 5-Iodo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole | PC9, A549 | 0.32 µM, 0.89 µM | mdpi.com |
| Iodoacetamido benzo[b]furan derivative 6 | K562 | 0.07 µM | nih.gov |
A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The potent compound 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole, known as BPR0L075, was found to initiate the phosphorylation of the anti-apoptotic protein Bcl-2. researchgate.net This event leads to mitochondrial damage and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net
Meriolin derivatives also function as potent inducers of apoptosis. researchgate.net Studies have shown they activate caspases within a few hours in leukemia and lymphoma cells. researchgate.net The most potent 4-alkoxy meriolin derivative, compound 3e, was found to trigger the intrinsic mitochondrial death pathway. researchgate.net Significantly, this compound was capable of inducing apoptosis even in Jurkat cells that overexpress Bcl-2, a protein often associated with cancer cell survival and drug resistance. researchgate.net This suggests that these derivatives may overcome a common mechanism of resistance to chemotherapy. researchgate.netnih.gov The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which blocks cell cycle progression and prevents transcription, ultimately leading to cell death. dntb.gov.ua
An important aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Several indole derivatives have shown promising selectivity. For instance, a benzofuran–indole hybrid compound demonstrated significant selective inhibition of cell viability in PC9 and A549 non-small-cell lung cancer cells compared to other cancer cell lines and normal human cell lines. mdpi.com
The concept of a selectivity index (SI), which compares the cytotoxicity of a compound in cancer cells versus normal cells, is a useful measure. An SI value greater than 2 is generally considered indicative of selective activity. rsc.org While specific SI values for this compound derivatives are not widely reported, the research on related compounds is encouraging. For example, certain indole derivatives have been noted for their selective cytotoxic activity against cancer cells compared to non-cancerous human cell lines. researchgate.net The potent activity of meriolin derivatives specifically against leukemia and lymphoma cell lines also points towards a degree of selective action. researchgate.netresearchgate.net
Antimicrobial Activities
In addition to their anticancer properties, derivatives of the this compound scaffold have been investigated for their ability to combat microbial infections.
Halogenated methoxyindoles have shown notable antibacterial properties. Specifically, 6-amino-7-aryl derivatives of 6,7-dibromo-4-methoxy-1H-indole displayed potent activity against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL.
Furthermore, other iodo-indole derivatives have demonstrated significant antimycobacterial activity. The compound (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- chim.itmdpi.comoxazepino[6,5,4-hi]indol-1-one was effective against Mycobacterium tuberculosis with an MIC of 0.2 µg/mL. nih.gov The broad antibacterial potential of the indole scaffold is well-documented, with various derivatives showing activity against a range of pathogenic bacteria. nih.govresearchgate.net
Table 2: Antibacterial Activity of Iodo-Methoxy-Indole Derivatives and Related Compounds
| Compound/Derivative Class | Bacterial Strain(s) | MIC Value | Reference(s) |
|---|---|---|---|
| 6-Amino-7-aryl derivatives of 6,7-dibromo-4-methoxy-1H-indole | Staphylococcus aureus | 1.56 µg/mL | |
| (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- chim.itmdpi.comoxazepino[6,5,4-hi]indol-1-one | Mycobacterium tuberculosis | 0.2 µg/mL | nih.gov |
The antifungal potential of indole derivatives is also an active area of research. An indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has been identified as a promising lead for novel antifungal agents, demonstrating a broad spectrum of activity against pathogens such as Candida albicans and Aspergillus niger with MIC values ranging from 3.125 to 50 µg/mL. nih.gov
Other classes of indole derivatives have also shown potent antifungal effects. A series of 1H-indole-4,7-diones exhibited strong activity against the pathogenic fungus Candida krusei. acgpubs.org This body of research highlights the versatility of the indole scaffold in developing new treatments for fungal infections. nih.govmdpi.com
Antiviral Properties and Mechanism of Action
The broad antiviral potential of indole derivatives has been a subject of significant research interest. rsc.orgopenmedicinalchemistryjournal.com While specific studies on the antiviral activity of this compound itself are not extensively documented in the reviewed literature, research on related indole structures provides insights into their potential mechanisms and efficacy against various viruses.
Indole derivatives have been investigated for their activity against a range of viruses, including RNA and DNA viruses. rjpn.org For instance, pyrimido[4,5-b]indole ribonucleosides, which are complex indole derivatives, have shown activity against Dengue virus. researchgate.net The mechanism of action for many antiviral indole compounds involves the inhibition of key viral enzymes or processes essential for replication. Some indole derivatives have been identified as non-nucleoside inhibitors of viral polymerases, while others can interfere with viral entry or assembly. nih.gov
One study on pyrimido[4,5-b]indole ribonucleosides reported that certain 4,6-disubstituted derivatives displayed activity against Dengue virus, suggesting that substitutions at these positions on the indole ring system can be critical for antiviral effects. researchgate.net Another area of investigation has been their potential against HIV, with some indole-based compounds showing inhibitory activity against HIV-1. nih.gov For example, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized, and one compound, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone, demonstrated significant anti-HIV activity. nih.gov
The general mechanism often involves the indole scaffold acting as a pharmacophore that can mimic the structure of natural substrates and bind to the active sites of viral enzymes. The nature and position of substituents, such as halogens (like iodine) and methoxy (B1213986) groups, can significantly influence the binding affinity and specificity, thereby affecting the antiviral potency. rsc.orgnih.gov
Antitubercular Activity
Tuberculosis remains a major global health concern, and the development of new antitubercular agents is a priority. Indole derivatives have been extensively explored for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov The indole framework is considered a privileged structure in the search for new antitubercular drugs. nih.gov
While direct studies on this compound for antitubercular activity are limited in the available literature, research on related substituted indoles highlights the potential of this chemical class. For example, a study on indolyl azaspiroketal Mannich bases with a 6-methoxy-1-n-octyl-1H-indole scaffold resulted in analogs with submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov This indicates that the 6-methoxy substitution is favorable for antitubercular activity.
Another study reported on a 7-iodo-substituted oxazepino[6,5,4-hi]indol-1-one derivative, (E)-7-iodo-3-(5-methylhex-2-yn-1-ylidene)-3,4-dihydro-1H- dicle.edu.trtandfonline.comoxazepino[6,5,4-hi]indol-1-one, which exhibited good antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 0.2 µg/mL. nih.gov This finding suggests that the presence of an iodine atom on the indole ring can contribute positively to the antitubercular profile.
The mechanism of action for antitubercular indole derivatives can vary. Some have been shown to target the cell membrane of mycobacteria, leading to permeabilization and cell death. nih.gov Others may inhibit specific enzymes essential for the survival of the bacterium. The combination of a methoxy group, which is known to enhance reactivity, and an iodo substituent could potentially lead to potent antitubercular agents. chim.it
Anti-inflammatory and Analgesic Properties
Indole derivatives are well-known for their anti-inflammatory and analgesic properties, with indomethacin (B1671933) being a classic example of a non-steroidal anti-inflammatory drug (NSAID) based on the indole scaffold. rsc.orgopenmedicinalchemistryjournal.com The anti-inflammatory action of many indole compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Research into the anti-inflammatory and analgesic potential of specifically this compound derivatives is not widely available. However, studies on related methoxy-substituted indole derivatives have shown promising results. For instance, 6-methoxyindole (B132359) has been studied for its potential anti-inflammatory effects. arabjchem.org Furthermore, some indole derivatives containing a methoxy group have been reported as potential agents for both analgesic and anti-inflammatory activity. chim.it
The general structure-activity relationship suggests that the indole nucleus and the nature of its substituents play a crucial role in the anti-inflammatory and analgesic effects. The presence of a methoxy group can influence the electronic properties of the indole ring, potentially enhancing its interaction with target enzymes like COX. chim.it While specific data on this compound is lacking, the known anti-inflammatory and analgesic profiles of other substituted indoles suggest that this compound class warrants further investigation. rsc.orgmdpi.com
G Protein-Coupled Receptor (GPR17) Agonist Activity
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them important drug targets. The orphan receptor GPR17 has emerged as a potential target for various conditions, including inflammatory diseases.
A study investigating the structure-activity relationships of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as agonists for GPR17 has provided significant insights. While the parent compound in this study was not this compound, a derivative with a similar substitution pattern, 3-(2-carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic acid (PSB-18484) , was synthesized and evaluated. This compound demonstrated potent agonist activity at the human GPR17 receptor.
The potency of these agonists was determined through calcium mobilization assays in 1321N1 astrocytoma cells recombinantly expressing the human GPR17. The results showed that small, electron-withdrawing substituents at the 4-position and larger, lipophilic substituents at the 6-position of the indole ring were favorable for high agonist potency.
| Compound | Substituents | EC50 (nM) |
| PSB-18484 | 4-fluoro, 6-iodo | 32.1 |
Table 1: GPR17 Agonist Activity of a 4-Fluoro-6-iodo-indole Derivative
This finding is particularly relevant as it demonstrates that a halogen at the 6-position (iodine) combined with another halogen at the 4-position can result in a highly potent GPR17 agonist. This suggests that a 4-iodo-6-methoxy substitution could also yield compounds with significant activity at this receptor.
Anticholinesterase Activity
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are used in the treatment of conditions such as Alzheimer's disease. The indole scaffold has been explored for the development of new cholinesterase inhibitors.
While there is no specific research on the anticholinesterase activity of this compound in the provided literature, studies on related 4,6-dimethoxyindole derivatives have shown promising results. A study on novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives reported moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dicle.edu.trresearchgate.net
Another study on 4,6-dimethoxyindole-based unsymmetrical azines also investigated their anticholinesterase potential. tandfonline.comtandfonline.com Several of the synthesized compounds were found to be effective inhibitors of BChE. tandfonline.comtandfonline.com These studies suggest that the 4,6-dimethoxy substitution pattern on the indole ring is a viable starting point for designing cholinesterase inhibitors. The introduction of an iodo group at the 4-position, in place of a methoxy group, could potentially modulate this activity, making this compound derivatives interesting candidates for further investigation in this area.
| Compound Class | Target Enzymes | Activity |
| 4,6-dimethoxyindole-thiosemicarbazones | AChE, BChE | Moderate inhibition dicle.edu.trresearchgate.net |
| 4,6-dimethoxyindole-azines | BChE | Effective inhibition tandfonline.comtandfonline.com |
Table 2: Anticholinesterase Activity of 4,6-Dimethoxyindole Derivatives
Other Reported Biological Activities of Indole Derivatives
The versatility of the indole scaffold has led to the discovery of a wide range of other biological activities beyond those previously discussed. rsc.orgnih.gov These include anticancer, antimicrobial, and antioxidant properties. openmedicinalchemistryjournal.commdpi.com
Anticancer Activity: Numerous indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The substitution pattern on the indole ring is critical for cytotoxic activity. nih.gov
Antimicrobial Activity: Indole derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi. The lipophilicity and electronic properties conferred by substituents like methoxy groups and halogens can influence their ability to penetrate microbial cell membranes and interact with intracellular targets. nih.govnih.gov
Antioxidant Activity: Some indole derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals and protect against oxidative stress. The electron-rich nature of the indole ring contributes to this activity. arabjchem.org
While these activities have been reported for the broader class of indole derivatives, specific studies focusing on this compound are needed to ascertain its potential in these areas.
In Silico Evaluation and Preliminary Drug Candidate Assessment
In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are valuable tools in modern drug discovery for the preliminary assessment of drug candidates. jmchemsci.comdntb.gov.ua These computational approaches can help in understanding the potential binding modes of a ligand to its target protein and in predicting its pharmacokinetic properties.
Molecular docking studies have been employed to investigate the interaction of various indole derivatives with their biological targets. For instance, docking studies have been used to rationalize the binding modes of indole derivatives as GPR17 agonists and to understand the structure-activity relationships of anticholinesterase inhibitors. nih.gov In the context of this compound derivatives, docking studies could be used to predict their binding affinity to various targets, such as viral enzymes, mycobacterial proteins, COX enzymes, GPR17, and cholinesterases.
ADMET prediction is crucial for the early-stage evaluation of the drug-likeness of a compound. These predictions can help in identifying potential liabilities, such as poor oral bioavailability or potential toxicity, before committing to expensive and time-consuming experimental studies. For any potential therapeutic application of this compound derivatives, a thorough in silico evaluation of their ADMET properties would be an essential step in their development as drug candidates. jmchemsci.com
Structure Activity Relationship Sar Studies of 4 Iodo 6 Methoxy 1h Indole Analogues
Impact of the Iodo Substituent at C4 on Biological Potency and Selectivity
The C4 position of the indole (B1671886) ring is a critical site for substitution, and the introduction of a halogen, such as iodine, can profoundly affect a molecule's biological properties. nih.gov The iodine atom is the largest and most lipophilic of the stable halogens, and it can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to binding affinity at a receptor site.
Research on various classes of indole derivatives has shown that substitution at the C4 position can modulate activity and selectivity. For instance, in a series of melatonin (B1676174) analogues, extending the π-conjugation at the C4 position with electron-withdrawing groups was investigated to enhance photophysical properties without detrimentally affecting receptor binding. nih.gov In studies of cannabinoid receptor ligands, modifying the C4 position of certain scaffolds with substituents ranging from chloro to bromo or iodo did not result in a significant loss of CB1 receptor affinity, suggesting that this position can tolerate sterically demanding groups. acs.org
Table 1: Effect of C4-Halogen Substitution on Receptor Binding
| Compound/Substituent | Target Receptor | Observed Effect | Reference |
|---|---|---|---|
| 4-Iodoindole | GluCl | Forms interaction with Serine 260 | researchgate.net |
| 4-Halogen (Cl, Br, I) | CB1 | No significant loss of affinity compared to chloro | acs.org |
Role of the Methoxy (B1213986) Group at C6 in Modulating Biological Activity
The methoxy group at the C6 position of the indole ring is a common feature in many biologically active compounds. Its presence significantly influences the electronic properties of the indole nucleus and can serve as a key interaction point with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial connections within a receptor's binding site.
Studies on pyrido[3,4-b]indole (β-carboline) derivatives have demonstrated the importance of the C6-methoxy group for potent anticancer activity. In one such study, the 6-methoxy analogue showed the highest potency against a panel of cancer cell lines. nih.gov Moving the methoxy group to the C7 or C8 position resulted in a marked decrease in antiproliferative activity, highlighting the positional importance of this substituent. longdom.org The removal of the C6-methoxy group altogether led to a significant drop in activity, confirming its role in enhancing potency, although it was not deemed absolutely essential for activity. longdom.org
Similarly, in the case of the natural product tryprostatin A, the 6-methoxy substituent was found to be crucial for its ability to inhibit both topoisomerase II and tubulin polymerization. nih.gov This suggests that the C6-methoxy group can enable binding to a wider range of biological targets or confer a unique mechanism of action. Docking studies of C6-methoxy substituted β-carbolines have suggested that the methoxy group can form a hydrogen bond with residues such as Tyrosine (Tyr106) in the binding pocket of MDM2. nih.gov
Table 2: Influence of Methoxy Group Position on Anticancer Activity (IC₅₀ in µM)
| Compound | C6-Methoxy | C7-Methoxy | C8-Methoxy | Unsubstituted |
|---|---|---|---|---|
| Pancreatic Cancer (MIA PaCa-2) | 0.20 longdom.org | 0.81 longdom.org | >10 longdom.org | 1.70 longdom.org |
| Pancreatic Cancer (HPAC) | 0.23 longdom.org | 1.13 longdom.org | >10 longdom.org | 2.47 longdom.org |
Influence of Substituents at the Indole Nitrogen (N1) on Activity and Chemical Reactivity
The nitrogen atom of the indole ring (N1) is another key position for chemical modification. The substituent at this position can dramatically influence a compound's pharmacological activity and its chemical properties. The N1 position is often a site for alkylation or acylation, which can alter the steric profile, lipophilicity, and hydrogen-bonding capability of the molecule. chim.it
The impact of N1-substitution is highly context-dependent. For instance, in one series of indole-based tubulin inhibitors, N-methylation was shown to enhance anticancer activity by approximately 60-fold compared to the unsubstituted (N-H) analogue. nih.gov Conversely, in studies of pyrido[3,4-b]indole derivatives, methylation of the corresponding indole nitrogen (N9) led to a drastic reduction in antiproliferative activity. nih.govlongdom.org This loss of activity was attributed to potential steric clashes within the binding pocket and the disruption of a critical hydrogen bond interaction involving the N-H group. nih.gov
From a chemical reactivity standpoint, the N1 position plays a crucial role. The indole N-H is weakly acidic, allowing it to be deprotonated and subsequently substituted. dergipark.org.tr This reactivity is often exploited in synthesis, where the nitrogen is protected with groups like benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) to direct other reactions to different positions on the indole ring before being removed in a final step. nih.gov General SAR studies on indole-based antitubulin agents have shown that a range of substituents, including hydrogen, alkyl, and benzyl groups, are tolerated at the N1-position. researchgate.net
Table 3: Effect of N1-Substitution on Biological Activity
| Scaffold | N1-Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Indole-based tubulin inhibitors | Methyl | ~60-fold increase | nih.gov |
| Pyrido[3,4-b]indoles | Methyl | Drastic reduction | nih.govlongdom.org |
| Indole-based antitubulin agents | H, alkyl, benzyl | Generally tolerated | researchgate.net |
Effects of Substitutions at the C2 and C3 Positions on Pharmacological Profiles
The C2 and C3 positions of the pyrrole (B145914) ring portion of indole are the most common sites for synthetic modification aimed at diversifying pharmacological profiles. The C3 position is particularly reactive toward electrophilic substitution. chim.itdergipark.org.trjapsonline.com Introducing substituents at these positions can fundamentally alter the shape, size, and electronic distribution of the molecule, leading to a wide range of biological activities.
C2,C3-disubstituted indoles are prevalent motifs in bioactive natural products and medicinal compounds. nih.govresearchgate.net The nature of the substituent is critical. For instance, the introduction of electron-withdrawing groups at the C3 position not only imparts important therapeutic activities but also makes these compounds versatile platforms for further synthesis. nih.gov In the development of antitubulin agents, various groups at C2 (e.g., alkoxycarbonyl, arylcarbonyl) and C3 (e.g., di- or trimethoxyphenyl groups attached via different linkers) have been shown to be effective. researchgate.net
The interplay between substituents at C2 and C3 is also important. The presence of a substituent at C2 can promote certain reactions, such as oxidative coupling at the C3 position, by stabilizing reaction intermediates. nih.gov In some cases, substitution at C2 is only feasible when the more reactive C3 position is already blocked. chim.it The specific combination of substituents at C2 and C3 ultimately defines the molecule's interaction with its target and, therefore, its pharmacological effect, which can range from anticancer to antiviral or anti-inflammatory activities. nih.govsci-hub.se
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. rrpharmacology.ru This method is instrumental in understanding ligand-receptor interactions at a molecular level and guiding SAR studies. By simulating the binding process, docking can identify key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds that contribute to binding affinity. nih.govmdpi.com
For indole derivatives, docking studies have provided valuable insights. For example, the docking of a C6-methoxy substituted pyrido[3,4-b]indole into the MDM2 protein suggested that the C6-methoxy group forms a hydrogen bond with Tyr106, while the indole core engages in pi-pi stacking with Tyr100 and His96. nih.gov Such models help explain why the C6-methoxy group is critical for potency. Similarly, docking of iodo-substituted indoles into the GluCl receptor showed that the position of the iodine atom dictates the specific interactions formed; 5-iodoindole (B102021) was predicted to form a crucial hydrogen bond with Leucine 218, whereas 4-iodoindole interacted with Serine 260. researchgate.net
These studies underscore the importance of specific functional groups on the ligand for anchoring it within the binding pocket. The 4-iodo-6-methoxy-1H-indole scaffold possesses two key features for such interactions: the C6-methoxy group as a potential hydrogen bond acceptor and the C4-iodo group as a lipophilic moiety and potential halogen bond donor. Docking studies of analogues of this scaffold can elucidate how modifications at other positions (N1, C2, C3) might alter the binding mode and either enhance or disrupt these key interactions, thereby providing a rational basis for the design of new, more effective molecules.
Table 4: Predicted Molecular Interactions from Docking Studies
| Ligand Scaffold | Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| C6-Methoxy-β-carboline | MDM2 | H-bond (C6-OMe with Tyr106), pi-pi stacking (indole with Tyr100, His96) | nih.gov |
| 4-Iodoindole | GluCl | Interaction with Serine 260 | researchgate.net |
| 5-Iodoindole | GluCl | H-bond with Leucine 218 | researchgate.net |
Applications in Drug Discovery and Chemical Development
Role of 4-Iodo-6-methoxy-1H-indole as a Key Building Block for Pharmaceutical Intermediates
The this compound scaffold is a prime example of a "privileged structure" in medicinal chemistry, serving as a versatile precursor for a wide range of pharmaceutical intermediates. smolecule.com The iodine atom at the 4-position is particularly significant as it provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comarabjchem.org These reactions allow for the introduction of diverse chemical moieties, enabling the construction of large libraries of compounds for drug screening.
For instance, the synthesis of polysubstituted indole-2-carbonitriles has been demonstrated using a related compound, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, which is prepared by the iodination of 6-methoxy-1H-indole-2-carbonitrile. mdpi.com This iodinated intermediate readily participates in various coupling reactions to create a diverse set of substituted indoles. mdpi.com The reactivity of the carbon-iodine bond is crucial for this molecular diversification. mdpi.com Similarly, this compound can be employed to generate a variety of pharmacologically relevant structures. The electron-donating methoxy (B1213986) group at the 6-position can also influence the reactivity and biological activity of the resulting molecules. chim.it
The utility of such building blocks is exemplified in the synthesis of ligands for various biological targets. While direct examples with this compound are specific, the principles are well-established with analogous structures. For example, in the development of dopamine (B1211576) D3 receptor ligands, various substitutions on the indole (B1671886) ring have been explored to modulate binding affinity and selectivity. nih.gov The ability to functionalize the 4-position of the indole ring via the iodo group allows for systematic structure-activity relationship (SAR) studies, which are critical for optimizing drug candidates.
Table 1: Reactivity of Iodinated Indoles in Cross-Coupling Reactions
| Cross-Coupling Reaction | Reagents/Catalyst (Typical) | Resulting Functionality | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Aryl or vinyl group at the iodo-position | mdpi.comarabjchem.org |
| Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkene at the iodo-position | mdpi.comarabjchem.org |
Development of Novel Therapeutic Agents Based on the Indole Scaffold
The indole nucleus is a fundamental component of numerous natural products and approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. samipubco.comrsc.orga2bchem.com The development of novel therapeutic agents often involves the modification of the basic indole scaffold to enhance potency and selectivity.
Derivatives of 4,6-dimethoxy-1H-indole have been synthesized and shown to possess significant antibacterial and antitumor activities. samipubco.com In one study, a series of novel pyrazole, isoxazole, and pyrimidine (B1678525) derivatives were synthesized starting from 4,6-dimethoxy-1H-indole. Several of these compounds demonstrated potent activity against the MCF-7 breast cancer cell line. samipubco.com This suggests that this compound could serve as a key precursor for a new generation of anticancer agents, where the iodo group could be replaced with other functional groups to fine-tune the biological activity.
Furthermore, in a study of 3-aroylindoles as anticancer agents, it was found that while 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole showed potent antitumor activity, the corresponding iodo derivative of a metabolite exhibited extremely potent anticancer activity, with IC50 values reaching the picomolar range against certain cancer cell lines. mdpi.com This highlights the potential of incorporating an iodine atom into methoxy-indole scaffolds to significantly enhance therapeutic efficacy. The this compound scaffold is therefore a promising starting point for designing novel drugs targeting a range of diseases.
Table 2: Bioactivity of Selected Methoxy-Indole Derivatives
| Compound Class | Starting Material | Biological Activity | Target (Example) | Reference |
|---|---|---|---|---|
| Pyrazole, isoxazole, pyrimidine derivatives | 4,6-Dimethoxy-1H-indole | Antibacterial, Antitumor | MCF-7 cells | samipubco.com |
| 3-Aroylindoles | 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | Anticancer | Various cancer cell lines | mdpi.com |
Utility in Complex Natural Product Total Synthesis
The total synthesis of complex natural products, particularly indole alkaloids, often relies on the strategic use of pre-functionalized building blocks to construct intricate molecular architectures. rsc.orgarabjchem.org Methoxy- and iodo-substituted indoles are valuable starting materials in this context. The Larock indole synthesis, which involves the palladium-catalyzed annulation of internal alkynes with o-iodoanilines, is a powerful method for preparing substituted indoles. nih.gov
For example, the synthesis of optically active 6- and 7-methoxy tryptophans, which are key intermediates for a number of sarpagine (B1680780) indole alkaloids, has been achieved on a large scale using this methodology. nih.gov The synthesis of 5-methoxy-D-tryptophan ethyl ester has been accomplished through a palladium-catalyzed heteroannulation of an internal alkyne with tert-butyl (2-iodo-4-methoxyphenyl)carbamate. nih.gov This underscores the importance of iodo-methoxy-aniline derivatives, which are structurally related to the precursors of this compound, in the asymmetric synthesis of complex natural products.
While a direct total synthesis employing this compound is not prominently featured in the provided search context, its structure makes it an ideal candidate for such endeavors. The iodo group can be used for key bond-forming reactions late in a synthetic sequence, while the methoxy group is a common feature in many biologically active natural products, influencing their binding to biological targets. chim.it
Potential in Chemosensor and Biosensor Development
Indole derivatives are known for their intrinsic fluorescence properties, which makes them attractive candidates for the development of chemosensors and biosensors. nih.gov These sensors can be designed to detect a variety of analytes, including ions and biologically relevant molecules, through changes in their optical properties upon binding. nih.gov The functionalization of the indole ring allows for the tuning of its photophysical properties and the introduction of specific recognition sites. nih.gov
Although specific research on this compound as a chemosensor is not detailed in the provided search results, the potential is evident. The indole scaffold itself is a good fluorophore. nih.gov The methoxy group, being electron-donating, can modulate the fluorescence quantum yield and emission wavelength. chim.it The iodo group can be used as a heavy atom to induce phosphorescence or as a site for attaching a receptor unit for a specific analyte. For example, indole-based fluorescent probes have been developed for the detection of fluoride (B91410) ions. nih.gov It is conceivable that this compound could be elaborated into a sensor for various species by replacing the iodo group with a suitable binding moiety.
Exploration in Organic Semiconductor Materials Research
Organic semiconductors are a class of materials that form the basis of various electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ebsco.comresearchgate.net Indole-based compounds have been investigated for their potential in this field due to their tunable electronic properties and ability to form ordered structures. chim.it
The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been explored as a building block for organic semiconductors. chim.it This highlights that methoxy- and halo-substituted indoles are of interest for materials science applications. The methoxy groups enhance the electron-donating character of the indole ring, which can be beneficial for hole-transporting materials. chim.it The halogen atoms provide sites for further functionalization to extend the π-conjugation of the molecule, which is crucial for efficient charge transport. chim.it
Therefore, this compound represents a promising starting material for the synthesis of novel organic semiconductors. The iodo group can be utilized in cross-coupling reactions to build larger, conjugated systems, while the methoxy group helps to tune the energy levels (HOMO/LUMO) of the final material. chim.it
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,6-dimethoxy-1H-indole |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile |
| 6-Methoxy-1H-indole-2-carbonitrile |
| 5-methoxy-D-tryptophan ethyl ester |
| tert-butyl (2-iodo-4-methoxyphenyl)carbamate |
| 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole |
| Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate |
| Indole |
| Pyrazole |
| Isoxazole |
| Pyrimidine |
| Tryptophan |
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation (NMR, MS, IR)
Spectroscopic methods are fundamental in determining the molecular structure of "4-iodo-6-methoxy-1H-indole". Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of "this compound".
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For analogous methoxy-indole compounds, the methoxy (B1213986) group protons typically appear as a singlet around 3.8-4.0 ppm. google.commdpi.com Aromatic protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the iodo and methoxy substituents. For instance, in a related compound, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, the proton at the C5 position appears as a doublet of doublets, indicating its coupling to adjacent protons. mdpi.com
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. In derivatives of 6-methoxy-indole, the carbon of the methoxy group typically resonates around 55-57 ppm. google.commdpi.com The carbon atom attached to the iodine (C4) would be expected to show a chemical shift influenced by the heavy atom effect. For example, in 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, the iodine-bearing carbon resonates at δ 93.3 ppm.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of "this compound". High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₉H₈INO. chemscene.com For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, was found to be in close agreement with the experimentally determined mass. mdpi.com
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of an indole derivative will show characteristic absorption bands. For example, the N-H stretch of the indole ring is typically observed in the region of 3100-3500 cm⁻¹. vulcanchem.com The C-O stretching vibration of the methoxy group would also be present. In a similar compound, 3-iodo-6-methoxy-1H-indole, a prominent absorption band was observed at 3107 cm⁻¹. vulcanchem.com
| Spectroscopic Data for "this compound" and Related Compounds | |
| Technique | Observed Features (for analogous compounds) |
| ¹H NMR | Methoxy protons (singlet, ~3.8-4.0 ppm), Aromatic protons (characteristic shifts and coupling) google.commdpi.com |
| ¹³C NMR | Methoxy carbon (~55-57 ppm), Iodine-bearing carbon (influenced by heavy atom effect) google.commdpi.com |
| Mass Spectrometry | Confirms molecular weight and elemental formula (C₉H₈INO) chemscene.com |
| Infrared Spectroscopy | N-H stretch (~3100-3500 cm⁻¹), C-O stretch vulcanchem.com |
Chromatographic Methods for Purity Assessment and Isolation (HPLC, LC-MS, TLC)
Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase, "this compound" can be separated from impurities. sielc.com The purity is determined by integrating the peak area of the compound relative to the total peak area in the chromatogram. For many indole derivatives, purity levels of ≥95% are often required for research applications. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying "this compound" in complex matrices. beilstein-journals.orgunipd.it The liquid chromatograph separates the compound from other components, and the mass spectrometer provides mass information for the eluting peaks, confirming the identity of the target compound. unipd.it
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov A small amount of the sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound. For instance, in the synthesis of related indole derivatives, TLC is used to monitor the completion of the reaction before proceeding with workup and purification. nih.gov
| Chromatographic Methods for "this compound" | |
| Technique | Application |
| HPLC | Quantitative purity assessment. sielc.comnih.gov |
| LC-MS | Identification and quantification in complex mixtures. beilstein-journals.orgunipd.it |
| TLC | Reaction monitoring and preliminary purity checks. nih.gov |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. For analogous indole derivatives, X-ray diffraction studies have confirmed the planarity of the indole ring system and provided details on the orientation of substituents. This information is crucial for understanding the compound's solid-state packing and its potential interactions with biological targets.
Computational Chemistry and Molecular Modeling in Design and Prediction
Computational chemistry and molecular modeling are increasingly used to predict the properties and behavior of molecules like "this compound". chemscene.com These methods can provide insights into:
Molecular Geometry: Predicting the most stable conformation of the molecule.
Electronic Properties: Calculating properties such as electrostatic potential and frontier molecular orbitals, which can help in understanding the compound's reactivity.
Spectroscopic Properties: Simulating NMR and IR spectra to aid in the interpretation of experimental data.
By employing these computational tools, researchers can gain a deeper understanding of the structure-property relationships of "this compound" and guide the design of new derivatives with desired characteristics.
Future Research Directions and Overcoming Challenges
Innovations in Efficient and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern organic chemistry. beilstein-journals.orgacs.org For 4-iodo-6-methoxy-1H-indole, future research will likely focus on moving beyond traditional, often harsh, synthetic conditions. rsc.org Innovations are anticipated in the following areas:
Catalyst-Free and Multicomponent Reactions: The exploration of catalyst-free and multicomponent reactions offers a green and efficient route to complex indole (B1671886) derivatives. acs.orgresearchgate.net These methods, which often proceed under mild conditions and with high atom economy, could be adapted for the large-scale synthesis of this compound and its derivatives. acs.orgresearchgate.net
Electrochemical Synthesis: Electrochemical methods provide a sustainable alternative to traditional chemical oxidants and reductants. rsc.org The application of electrochemistry to the synthesis and functionalization of the this compound core could lead to novel, selective, and environmentally benign synthetic pathways. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow chemistry for the synthesis of this compound could enable more efficient and reproducible production, which is crucial for pharmaceutical development.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the use of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound, a significant challenge in medicinal chemistry.
Exploration of Unconventional Derivatization Reactions for Novel Analogues
The functionalization of the indole core is key to modulating its biological activity. acs.orgnih.gov For this compound, the iodo group at the C4-position serves as a versatile handle for a variety of cross-coupling reactions. However, future research will likely explore more unconventional derivatization strategies:
Site-Selective C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. acs.orgnih.gov Developing methods for the selective C-H activation of other positions on the this compound ring system would open up new avenues for creating diverse libraries of novel analogues. acs.org
Domino and Cascade Reactions: Designing one-pot domino or cascade reactions that allow for the rapid construction of complex molecular architectures from simple precursors is a major goal. acs.org Applying this strategy to this compound could lead to the efficient synthesis of intricate polycyclic indole derivatives with unique biological properties. nih.govacs.org
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling new types of bond formations under mild conditions. logos-verlag.de This technology could be employed for the unconventional derivatization of this compound, leading to previously inaccessible molecular structures.
Identification and Validation of New Biological Targets for Therapeutic Intervention
Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. nih.govmdpi.comaip.org While the therapeutic potential of many indole-based compounds has been explored, the specific biological targets for derivatives of this compound remain largely uninvestigated. Future research should focus on:
Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific cellular targets of bioactive this compound derivatives. Once identified, these targets would need to be validated to confirm their role in the observed biological effects.
Exploration of Emerging Target Classes: Research into novel therapeutic targets, such as those involved in epigenetic regulation or protein-protein interactions, is a burgeoning field. Screening libraries of this compound analogues against these emerging target classes could lead to the discovery of first-in-class therapeutic agents.
Phenotypic Screening: Utilizing high-content phenotypic screening of this compound derivatives in various disease models can help to identify compounds with desired biological effects, even without prior knowledge of their specific molecular targets. This approach can uncover novel mechanisms of action and therapeutic applications. researchgate.net
Rational Design of Highly Selective and Potent Bioactive Compounds
The rational design of drugs aims to create molecules that interact specifically with their intended target, thereby maximizing efficacy and minimizing off-target effects. nih.govacs.org For this compound, a data-driven approach will be crucial for developing highly selective and potent bioactive compounds. This will involve:
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of this compound analogues to establish clear structure-activity relationships. sci-hub.seresearchgate.net These studies will provide valuable insights into which structural modifications enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogues.
Molecular Docking and Dynamics Simulations: Using computational tools to model the interaction of this compound derivatives with their biological targets at the atomic level. espublisher.comscispace.com This can help to understand the binding mode and guide the design of new compounds with improved affinity and selectivity.
Integration of Computational Design and Predictive Modeling for Accelerated Drug Discovery
The integration of computational methods into the drug discovery pipeline has the potential to significantly reduce the time and cost of developing new medicines. elsevier.esresearchgate.net For this compound, a synergistic approach combining computational design and experimental validation will be key to accelerating the discovery of novel therapeutics. Future efforts will likely include:
Machine Learning and Artificial Intelligence: Employing machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. nih.gov This can help to prioritize which this compound analogues to synthesize and test.
Predictive ADMET Modeling: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives early in the drug discovery process. This can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources.
Virtual Screening: Utilizing virtual screening techniques to rapidly screen large libraries of virtual compounds based on the this compound scaffold against specific biological targets. elsevier.es This can help to identify novel hit compounds for further experimental investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-iodo-6-methoxy-1H-indole, and what critical reaction conditions must be controlled?
- Methodology :
- Electrophilic iodination : Use iodine sources (e.g., N-iodosuccinimide) under acidic conditions (e.g., H2SO4) to selectively substitute the 4-position of 6-methoxy-1H-indole. Temperature control (<40°C) minimizes over-iodination .
- Cross-coupling : Apply Sonogashira or Ullmann coupling to introduce iodine via pre-functionalized intermediates (e.g., 6-methoxyindole boronic esters) .
- Purification : Flash chromatography (cyclohexane/EtOAc gradients) or recrystallization in polar solvents (e.g., MeOH/H2O) isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on deshielded aromatic protons (δ 7.2–7.8 ppm for C3-H and C5-H) and methoxy group signals (δ ~3.8 ppm). Iodo substituents induce distinct splitting patterns due to spin-spin coupling .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass (±0.0004 Da) to verify isotopic patterns from iodine .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of iodine at the 4-position of 6-methoxy-1H-indole, and what competing side reactions must be controlled?
- Methodology :
- Directing groups : Use methoxy at C6 to direct electrophilic iodination to C4 via resonance effects. Avoid excess iodination agents to prevent C2/C7 substitution .
- Competing pathways : Monitor for di-iodination by HPLC or TLC. Quench reactions at 80–90% conversion to maximize selectivity .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) reactivity trends .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the electronic structure analysis of this compound?
- Methodology :
- Hybrid functional calibration : Compare experimental NMR/UV-Vis data with results from varying DFT functionals (e.g., CAM-B3LYP vs. M06-2X) to identify systematic errors .
- Crystallographic validation : Perform X-ray diffraction (SHELX refinement) to resolve ambiguities in bond lengths/angles caused by iodine’s electron-withdrawing effects .
- Data triangulation : Combine IR, Raman, and XPS to cross-validate electronic environment hypotheses .
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives while ensuring synthetic feasibility?
- Methodology :
- Scaffold diversification : Introduce substituents at C2/C5 via Suzuki-Miyaura coupling or nucleophilic substitution, retaining the iodine and methoxy groups as conserved motifs .
- Bioassay prioritization : Screen derivatives against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR assays. Correlate IC50 values with steric/electronic parameters (Hammett σ, LogP) .
- Synthetic tractability : Use parallel synthesis (e.g., 96-well plates) to balance structural diversity with scalable routes (e.g., one-pot iodination/alkylation) .
Data Contradiction & Validation
Q. How can conflicting crystallographic and spectroscopic data on the hydrogen-bonding network of this compound be reconciled?
- Methodology :
- Dynamic vs. static analysis : Compare solid-state (X-ray) and solution-state (NOESY) data to assess conformational flexibility. Use variable-temperature NMR to detect hydrogen-bond breaking at elevated temperatures .
- Theoretical modeling : Apply QTAIM (Quantum Theory of Atoms in Molecules) to map electron density paths and validate hydrogen-bond interactions .
Application-Oriented Questions
Q. What are the best practices for evaluating the stability of this compound under varying pH and temperature conditions in biological assays?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts (e.g., deiodinated species) .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light using controlled exposure chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
